molecular formula C11H13NO4 B14876909 Methyl 2-(methoxy(methyl)carbamoyl)benzoate

Methyl 2-(methoxy(methyl)carbamoyl)benzoate

Cat. No.: B14876909
M. Wt: 223.22 g/mol
InChI Key: CRDNUTVNFWBTSL-UHFFFAOYSA-N
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Description

Methyl 2-(methoxy(methyl)carbamoyl)benzoate is an organic compound with the molecular formula C11H13NO4 It is a derivative of benzoic acid and is characterized by the presence of a methoxy group and a carbamoyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(methoxy(methyl)carbamoyl)benzoate can be synthesized through the esterification of 2-(methoxy(methyl)carbamoyl)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methoxy(methyl)carbamoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted benzoate derivatives.

Scientific Research Applications

Methyl 2-(methoxy(methyl)carbamoyl)benzoate has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 2-(methoxy(methyl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methoxybenzoate: Similar in structure but lacks the carbamoyl group.

    Methyl benzoate: A simpler ester of benzoic acid without the methoxy or carbamoyl groups.

    Methyl 2-formylbenzoate: Contains a formyl group instead of a carbamoyl group.

Uniqueness

Methyl 2-(methoxy(methyl)carbamoyl)benzoate is unique due to the presence of both methoxy and carbamoyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-[methoxy(methyl)carbamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-12(16-3)10(13)8-6-4-5-7-9(8)11(14)15-2/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDNUTVNFWBTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CC=C1C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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